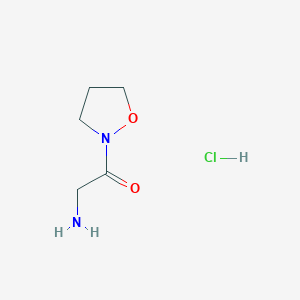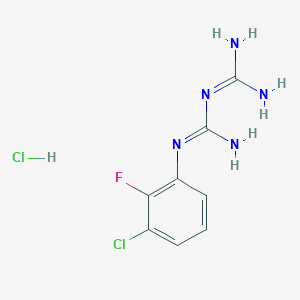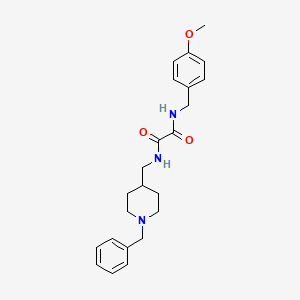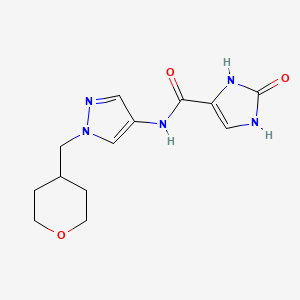![molecular formula C18H21FN4O2 B2828098 N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N'-(2-fluorophenyl)urea CAS No. 1396876-55-3](/img/structure/B2828098.png)
N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N'-(2-fluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Oxadiazoles are five-membered heterocyclic molecules possessing two nitrogen and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .Molecular Structure Analysis
The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . They exist in four regioisomeric forms .Chemical Reactions Analysis
Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole .Physical And Chemical Properties Analysis
Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .Applications De Recherche Scientifique
Medicinal Applications
Anticancer Properties: Oxadiazoles have shown promise as potential anticancer agents. Researchers have explored derivatives of this compound for their ability to inhibit cancer cell growth. Specifically, the compound has been investigated for its potential as an anticancer drug. Further studies are needed to understand its mechanism of action and efficacy against specific cancer types .
Vasodilator Effects: Some oxadiazole derivatives exhibit vasodilator properties, meaning they can relax blood vessels. This effect can be beneficial in conditions such as hypertension or other cardiovascular diseases. Investigating the vasodilatory potential of the compound could provide valuable insights for drug development .
Anticonvulsant Activity: Oxadiazoles have been studied as potential anticonvulsants. These compounds may modulate neuronal activity and reduce seizure frequency. Evaluating the anticonvulsant effects of the compound could contribute to the development of novel antiepileptic drugs .
Antidiabetic Potential: Given the prevalence of diabetes worldwide, researchers explore various compounds for their antidiabetic effects. Oxadiazoles, including the one , have been investigated for their ability to regulate blood glucose levels. Understanding its impact on insulin sensitivity and glucose metabolism is crucial for potential therapeutic applications .
Energetic Materials
High-Energy Core: Oxadiazoles, especially the 1,2,5-regioisomer (also known as furazan), have been utilized as high-energy materials. These compounds exhibit favorable oxygen balance and positive heat of formation. Their energetic behavior makes them suitable for applications in propellants, explosives, and other energetic formulations .
Miscellaneous Applications
Other Potential Uses: Beyond the specific fields mentioned above, oxadiazoles have been explored for various other applications. These include their use as ionic salts, materials in material science, and potential pharmaceutical compounds. Researchers continue to investigate novel ways to harness the properties of oxadiazoles for practical purposes .
Mécanisme D'action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the oxadiazole class of molecules , which have been found to interact with a wide range of biological targets, including various enzymes and receptors.
Mode of Action
Oxadiazoles, in general, have been shown to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent binding . The exact mode of action for this compound would depend on its specific target(s).
Biochemical Pathways
Without knowledge of the specific target(s) of this compound, it’s challenging to summarize the affected biochemical pathways. Oxadiazoles have been implicated in a variety of pathways, including those involved in cancer, inflammation, and neurological disorders . The compound’s effects on these or other pathways would depend on its specific target(s).
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the diversity of potential targets and pathways that oxadiazoles can affect , the results of this compound’s action could vary widely
Orientations Futures
Propriétés
IUPAC Name |
1-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-(2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2/c19-13-6-2-3-7-14(13)20-17(24)22-18(10-4-1-5-11-18)16-21-15(23-25-16)12-8-9-12/h2-3,6-7,12H,1,4-5,8-11H2,(H2,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUAQTATGOCWKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3CC3)NC(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N'-(2-fluorophenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one](/img/structure/B2828020.png)
![5-bromo-N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-2-furamide](/img/structure/B2828022.png)
![N-(2,3-dichlorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2828024.png)


![2-[[1-(2-Fluorophenyl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2828028.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2828030.png)



![N-[2,2-bis(furan-2-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2828035.png)

![N-(2,4-difluorophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2828038.png)